Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(naphthalen-1-ylcarbonyl)amino]ethyl}amino)thiophene-3-carboxylate
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Overview
Description
SALOR-INT L173657-1EA is a chemical compound with the molecular formula C10H15N. It is commonly used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
SALOR-INT L173657-1EA is typically synthesized through the addition reaction of benzylamine. The specific method involves reacting benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate, followed by a dehydration reaction to obtain SALOR-INT L173657-1EA .
Industrial Production Methods
In industrial settings, the production of SALOR-INT L173657-1EA involves large-scale chemical reactors where benzylamine and isopropyl sulfonic acid chloride are reacted under controlled conditions. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
SALOR-INT L173657-1EA undergoes various types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, SALOR-INT L173657-1EA can be converted into its corresponding oxidized derivatives.
Reduction: Reduction reactions can convert SALOR-INT L173657-1EA into its reduced forms.
Substitution: SALOR-INT L173657-1EA can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of SALOR-INT L173657-1EA .
Scientific Research Applications
SALOR-INT L173657-1EA has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of SALOR-INT L173657-1EA involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which SALOR-INT L173657-1EA is used .
Comparison with Similar Compounds
Similar Compounds
4-Isopropylbenzylamine: Shares a similar structure and is used in similar applications.
Benzylamine: A precursor in the synthesis of SALOR-INT L173657-1EA and other related compounds.
Uniqueness
SALOR-INT L173657-1EA is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
611185-61-6 |
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Molecular Formula |
C26H21Cl3N2O3S |
Molecular Weight |
547.9 g/mol |
IUPAC Name |
ethyl 4-phenyl-2-[[2,2,2-trichloro-1-(naphthalene-1-carbonylamino)ethyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C26H21Cl3N2O3S/c1-2-34-24(33)21-20(17-9-4-3-5-10-17)15-35-23(21)31-25(26(27,28)29)30-22(32)19-14-8-12-16-11-6-7-13-18(16)19/h3-15,25,31H,2H2,1H3,(H,30,32) |
InChI Key |
VYWMYGYZMVLOGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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